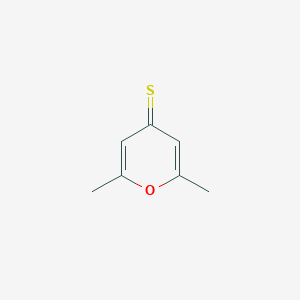

2,6-Dimethylpyran-4-thione

Overview

Description

2,6-Dimethylpyran-4-thione is a chemical compound involved in the formation of various thiophene derivatives through reactions with dimethyloxosulfonium methylide, illustrating its reactivity and utility in organic synthesis. These reactions produce a range of compounds including 2-thienylacetones and naphtho-[2,1-b]thiophene derivatives, showcasing the compound's versatility in forming heterocyclic structures (Yamaoka et al., 1980).

Synthesis Analysis

2,6-Dimethylpyran-4-thione's synthesis demonstrates its ability to engage in complex reactions, forming structurally diverse thiophene derivatives. This synthesis process highlights the compound's capacity to undergo facile reactions leading to the creation of multiple products from a single precursor, indicating its potential for generating a wide range of chemical entities with varied applications (Yamaoka et al., 1980).

Molecular Structure Analysis

The molecular structure of 2,6-Dimethylpyran-4-thione and its derivatives has been extensively studied. For instance, the crystal structure of 4,7-dimethyl-2H-chromen-2-thione, a related compound, has been determined, showing that it crystallizes in the monoclinic I2/m space group. This analysis reveals the importance of π-bonding in enforcing the planarity of the molecular skeleton, which is crucial for the chemical properties and reactivity of these compounds (Espinosa et al., 2017).

Chemical Reactions and Properties

2,6-Dimethylpyran-4-thione participates in a variety of chemical reactions, forming complexes with metals such as palladium and platinum. These complexes have been characterized through spectroscopic methods, suggesting that 2,6-Dimethylpyran-4-thione acts as a sulfur donor. The formation of these complexes underlines the compound's ability to engage in coordination chemistry, making it valuable for the development of materials and catalysts (Faraglia et al., 1990).

Physical Properties Analysis

The physical properties of 2,6-Dimethylpyran-4-thione derivatives, such as their dipole moments and electronic structure, have been investigated, revealing high values of dipole moments and significant mesomeric effects. This suggests strong polarization within these molecules, which may impact their solubility, boiling points, and other physical characteristics important for practical applications (Schroth et al., 1993).

Chemical Properties Analysis

The chemical properties of 2,6-Dimethylpyran-4-thione, including its reactivity with zinc and cadmium halides to form complexes, have been characterized. These studies demonstrate the compound's utility in forming coordination compounds with significant implications for material science and catalysis (Faraglia et al., 1992).

Scientific Research Applications

Complex Formation with Palladium(II) and Platinum(II) : 2,6-Dimethylpyran-4-thione acts as a sulfur donor towards PtII and PdII halides, forming adducts with potential applications in material science and catalysis (Faraglia et al., 1990).

Formation of Thiophene Derivatives : It reacts with dimethyloxosulfonium methylide to produce thiophene derivatives, which are important in organic synthesis and pharmaceuticals (Yamaoka et al., 1980).

Study of Dipole Moments and Electronic Structure : Its derivatives show high dipole moments and mesomeric moments, indicating strong polarization, which is crucial in the study of molecular electronics and photonics (Schroth et al., 1993).

Zinc(II) and Cadmium(II) Halide Complexes : Forms complexes with zinc(II) and cadmium(II) halides, which have applications in coordination chemistry and potentially in catalysis (Faraglia et al., 1992).

Photophysics in Vapor Phase : Its emission properties in vapor phase offer insights into its potential use in photonics and spectroscopy (Itoh, 2012).

Optically-Resolved Zero-Field Splittings : Its large zero-field splitting parameters indicate potential applications in quantum computing and magnetic resonance (Taherian & Maki, 1983).

Photophysics and Electrochemistry of Triplet Emitters : Its phosphorescent properties extend to the near-IR region, useful in the development of organic light-emitting diodes (OLEDs) (Evans et al., 2008).

Mercury(II) Halide Complexes : Interacts with mercury(II) halides, forming complexes that could be significant in environmental chemistry and toxicology studies (Faraglia et al., 1991).

Thermal Behavior with Zinc and Cadmium Dihalides : The thermal behavior of its complexes offers insights into their stability and potential applications in thermally activated processes (Faraglia et al., 1991).

Safety And Hazards

properties

IUPAC Name |

2,6-dimethylpyran-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c1-5-3-7(9)4-6(2)8-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZGQBLWMLLDDKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=S)C=C(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80143247 | |

| Record name | 4H-Pyran-4-thione, 2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethylpyran-4-thione | |

CAS RN |

1004-37-1 | |

| Record name | 2,6-Dimethyl-4H-pyran-4-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-4-thiopyrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylpyran-4-thione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-Pyran-4-thione, 2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIMETHYL-4-THIOPYRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WH3TYZ5G4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

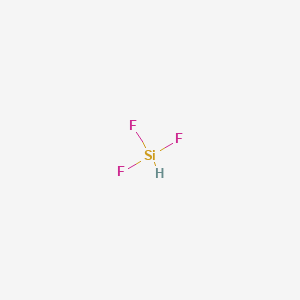

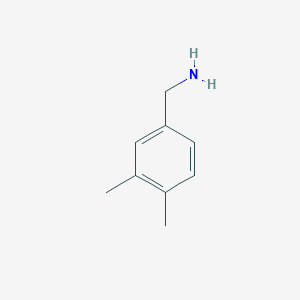

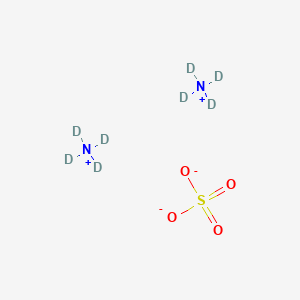

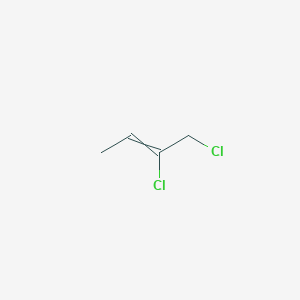

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.